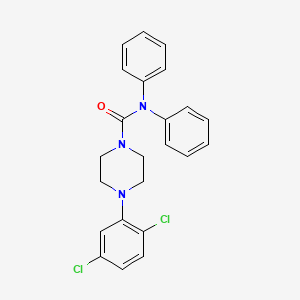![molecular formula C27H21N3O B12135044 [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic compound that belongs to the class of indoloquinoxaline derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an indoloquinoxaline core linked to a naphthalene moiety through an ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process One common method includes the cyclocondensation of an anthraquinone derivative with appropriate reagents to form the indoloquinoxaline coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroindoloquinoxalines.
Aplicaciones Científicas De Investigación
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but lacks the ethoxy and naphthalene groups.
Naphthyl-substituted quinoxalines: Similar in having a naphthalene moiety but differ in the position and nature of the substituents.
Uniqueness
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is unique due to its specific structural features, which confer distinct photophysical and electronic properties. These properties make it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research .
Propiedades
Fórmula molecular |
C27H21N3O |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
7-methyl-6-(2-naphthalen-1-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-8-6-12-21-25-27(29-23-14-5-4-13-22(23)28-25)30(26(18)21)16-17-31-24-15-7-10-19-9-2-3-11-20(19)24/h2-15H,16-17H2,1H3 |
Clave InChI |
PWMIJZLPGLKULY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide](/img/structure/B12134969.png)
![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![N-(4-bromophenyl)-1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12134977.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B12134983.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135007.png)
![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135013.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)
![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12135043.png)
